N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Description
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15N7O3 and its molecular weight is 365.353. The purity is usually 95%.
BenchChem offers high-quality N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Valence Bond Isomerization and Heterocyclic Synthesis
Research has shown that compounds with triazolo and pyrazine rings undergo valence bond isomerization under certain conditions, leading to the formation of reactive intermediates. These intermediates can participate in electrophilic substitution, pseudoelectrocyclization, and nucleophilic addition reactions to yield new heterocycles. This property is essential for synthesizing fused heterocyclic compounds with potential applications in medicinal chemistry and materials science (Béres et al., 1999).
Antimicrobial and Anticancer Activity
Fused heterocyclic compounds derived from reactions involving triazolo and quinazolin rings have been evaluated for their antimicrobial properties. For instance, novel enone systems and their derivatives exhibited significant antibacterial activities, highlighting their potential in developing new antimicrobial agents (Hassan & Farouk, 2017). Additionally, some compounds with similar structural motifs have shown promising anticancer activities, indicating their potential in cancer research (Saad et al., 2011).
Synthesis of Novel Heterocycles
The ability to synthesize new heterocyclic compounds through reactions involving triazolo and quinazolin rings is of significant interest. These reactions can lead to the creation of compounds with various biological activities, offering potential applications in drug discovery and development. For example, the synthesis of triazolothiadiazepine derivatives from enone systems underscores the versatility of these chemical reactions in producing pharmacologically relevant molecules (Hassaneen et al., 2011).
Bioactivity Against Pests
Some derivatives of triazolo and quinazolin rings have demonstrated bioactivity against pests, such as the desert locust Schistocerca gregaria. These findings suggest potential applications in developing new pest control agents, contributing to agricultural science and pest management strategies (Hassanain & Nassar, 2013).
properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3/c1-27-16-15-22-21-13(24(15)7-6-18-16)8-19-14(25)9-23-10-20-12-5-3-2-4-11(12)17(23)26/h2-7,10H,8-9H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSTVOYAKVNUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
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